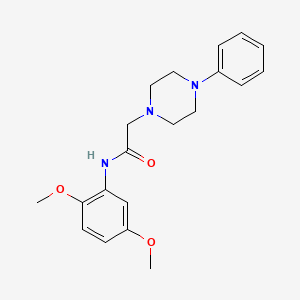

![molecular formula C18H18FN3O2 B2779874 (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol CAS No. 2101218-44-2](/img/structure/B2779874.png)

(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

THK5351 (R enantiomer) is a compound that has gained significant attention in the field of neuroimaging, particularly for its use as a radiotracer in positron emission tomography (PET) imaging. This compound is an R enantiomer of THK5351, which is known for its high affinity for tau protein fibrils in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease, making THK5351 (R enantiomer) a valuable tool in diagnosing and studying these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of THK5351 (R enantiomer) involves the use of arylquinoline derivatives. One of the methods includes the full automatic synthesis of [18F]THK-5351 using disposable cassettes under pH-controlled [18F]fluorination. The process begins with the trapping of [18F]fluoride, which is then eluted with potassium methanesulfonate (KOMs) and potassium carbonate (K222). After drying, the precursor is added to dimethyl sulfoxide (DMSO) and subjected to [18F]fluorination at 110°C for 10 minutes. The final product is purified by high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production methods for THK5351 (R enantiomer) are not extensively documented. the use of automated synthesis modules and disposable cassettes suggests that scalable production is feasible. The process ensures high radiochemical yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

THK5351 (R enantiomer) primarily undergoes fluorination reactions, as seen in its synthesis. It can also participate in binding reactions with tau protein fibrils in the brain. The compound’s interactions with tau proteins are crucial for its function as a PET radiotracer .

Common Reagents and Conditions

Fluorination: Potassium methanesulfonate (KOMs), potassium carbonate (K222), and dimethyl sulfoxide (DMSO) are commonly used reagents.

Reaction Conditions: The fluorination reaction is typically carried out at 110°C for 10 minutes.

Major Products

The major product of the fluorination reaction is [18F]THK-5351, which is used as a radiotracer for PET imaging .

Scientific Research Applications

THK5351 (R enantiomer) has several scientific research applications, particularly in the field of neuroimaging:

Neuroimaging: It is used as a PET radiotracer for imaging tau pathology in the brain. .

Drug Development: The compound’s ability to bind to tau proteins makes it valuable in evaluating the efficacy of anti-tau therapeutic drugs.

Disease Progression Tracking: PET imaging with THK5351 (R enantiomer) helps track the progression of tau pathology, providing insights into disease severity and therapeutic outcomes.

Mechanism of Action

THK5351 (R enantiomer) exerts its effects by binding to tau protein fibrils in the brain. The compound’s high affinity for tau proteins allows it to be used as a radiotracer in PET imaging. The binding of THK5351 (R enantiomer) to tau proteins enables the visualization of tau pathology in the brain, which is associated with neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

THK5351 (R enantiomer) can be compared with other tau PET tracers such as THK5117, PBB3, and T807 (also known as AV1451 or flortaucipir). These compounds share similar binding properties but differ in their affinities and specificities:

THK5117: Similar binding properties to THK5351 but with higher binding in white matter.

PBB3: Targets different binding sites compared to THK5351.

T807 (AV1451): Similar binding sites but with different affinities.

THK5351 (R enantiomer) is unique due to its high affinity for tau proteins and its favorable pharmacokinetics, making it a valuable tool in neuroimaging .

Properties

IUPAC Name |

(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVXFZWSPCOWSN-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OC[C@H](CF)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

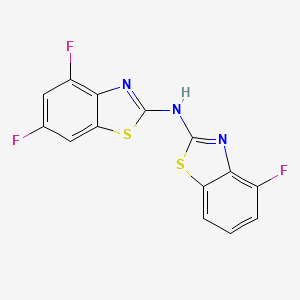

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-[(2,4-dichlorophenyl)methyl]piperazine](/img/structure/B2779796.png)

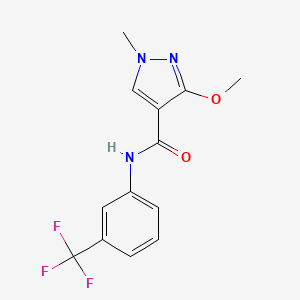

![N-[(4-Chlorophenyl)-cyanomethyl]-4-pyrrol-1-ylpyridine-2-carboxamide](/img/structure/B2779797.png)

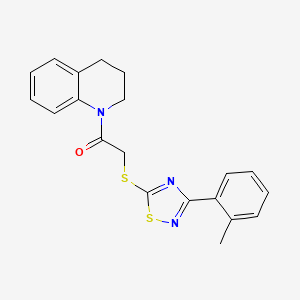

![(2Z)-2-[(2-fluorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2779798.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B2779799.png)

![2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2779800.png)

![Methyl 2-methoxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2779803.png)

![2-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2779804.png)

![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one](/img/structure/B2779807.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2779810.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(pyridin-3-ylmethyl)thiourea](/img/structure/B2779811.png)